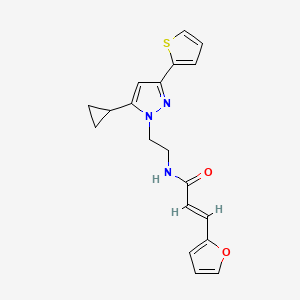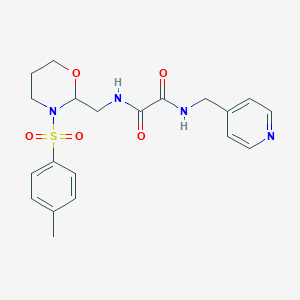![molecular formula C23H20ClN3O3S B2690203 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide CAS No. 886965-27-1](/img/structure/B2690203.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a benzo[d]thiazol-2-yl moiety, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The benzo[d]thiazol-2-yl moiety is a common structure in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the types of bonds in the compound, the arrangement of atoms, and the presence of functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through a variety of laboratory techniques. These might include determining its melting point, solubility in various solvents, and its spectroscopic properties .Applications De Recherche Scientifique
Molecular Docking and Quantum Chemical Calculations
Research into similar compounds, such as derivatives of methoxy-benzo[d]thiazol, involves molecular docking and quantum chemical calculations to explore their molecular structure, spectroscopic data, and potential biological activities. These studies use density functional theory (DFT) calculations to optimize molecular geometries and assign vibrational spectra, exploring intramolecular charge transfers and electrostatic potentials. Such investigations can predict the biological effects of molecules through molecular docking results, which are crucial for understanding their potential as drugs or in other biological applications (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).
Photodynamic Therapy Applications
Certain derivatives, notably those involving phthalocyanine structures substituted with benzenesulfonamide groups, exhibit promising properties for photodynamic therapy, a cancer treatment method. These compounds have been synthesized and characterized, showing useful spectroscopic, photophysical, and photochemical properties, including high singlet oxygen quantum yields and good fluorescence properties. This suggests their potential application in treating cancer through photodynamic therapy, utilizing their capacity as Type II photosensitizers (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Antimicrobial and Antiproliferative Activities
Compounds with structures incorporating elements like pyridine and thiazole have shown antimicrobial and antiproliferative activities. Such activities are crucial for developing new medications and treatments for various diseases, including cancer. The synthesized compounds are tested against different cancer cell lines, providing insights into their potential therapeutic uses (Alaa M. Alqahtani, A. Bayazeed, 2020).
Environmental Phenols Detection in Human Milk
Studies on related compounds focus on developing sensitive methods for detecting environmental phenols, including parabens and triclosan, in human milk. These compounds, used widely as preservatives and antimicrobial agents, pose potential risks to human health. Advanced analytical methods, such as on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry, are developed to measure these compounds at low concentrations, highlighting the importance of monitoring environmental contaminants in biological samples (X. Ye, A. Bishop, L. Needham, A. Calafat, 2008).
Orientations Futures
Mécanisme D'action
Target of Action
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide is a compound that has been synthesized for its potential biological activities tuberculosis .
Mode of Action
Biochemical Pathways
tuberculosis, leading to its potent anti-tubercular activity .
Result of Action
Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity .
Propriétés
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c1-29-19-10-9-18(24)22-21(19)26-23(31-22)27(15-16-6-5-12-25-14-16)20(28)11-13-30-17-7-3-2-4-8-17/h2-10,12,14H,11,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZRYADWCUZDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2690120.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2690122.png)
![N-[5-[1-(Oxirane-2-carbonyl)piperidin-3-yl]-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B2690123.png)

![5-((4-bromobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690126.png)

![4-methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide](/img/structure/B2690134.png)
![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetic acid](/img/structure/B2690135.png)
![2-{2-azabicyclo[2.2.1]heptan-2-yl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2690138.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2690139.png)
![4-(4-Pyridinyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine dihydrate](/img/no-structure.png)
![8-(4-fluorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2690142.png)
![7-methyl-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2690143.png)